

# Ligandrol (LGD-4033): A Comprehensive Technical Guide on its Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Ligandrol*

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## Abstract

**Ligandrol**, also known as LGD-4033, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.<sup>[1][2][3][4]</sup> Developed by Ligand Pharmaceuticals and currently under investigation by Viking Therapeutics, LGD-4033 exhibits high affinity and selectivity for the androgen receptor (AR), demonstrating anabolic effects in muscle and bone with a favorable safety profile in early clinical trials.<sup>[1][5][6]</sup> This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of LGD-4033, supported by quantitative data from preclinical and clinical studies. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a comprehensive understanding for research and drug development professionals.

## Chemical Structure and Physicochemical Properties

LGD-4033 is characterized by a pyrrolidinyl-benzonitrile core structure.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	LGD-4033, VK5211, Anabolicum	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
CAS Number	1165910-22-4	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>12</sub> F <sub>6</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molar Mass	338.253 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to Pale Beige Crystalline Solid	<a href="#">[8]</a>
Melting Point	108 - 111°C	<a href="#">[8]</a>
Solubility	Soluble in DMF, DMSO, and Ethanol	<a href="#">[9]</a>
Predicted logP	3.59 - 3.7	<a href="#">[1]</a> <a href="#">[4]</a>

## Mechanism of Action and Signaling Pathway

LGD-4033 functions as a selective agonist of the androgen receptor, the primary biological target of endogenous androgens like testosterone and dihydrotestosterone (DHT).[\[1\]](#) Its selectivity allows for anabolic effects in muscle and bone while demonstrating reduced activity in other tissues such as the prostate and sebaceous glands.[\[1\]](#)[\[10\]](#)

Upon binding to the androgen receptor in the cytoplasm, LGD-4033 induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event modulates the transcription of target genes, leading to increased protein synthesis and anabolic effects in skeletal muscle and bone tissue.



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**Caption:** Ligandrol (LGD-4033) Signaling Pathway.

## Pharmacodynamics

LGD-4033 demonstrates high affinity and selectivity for the androgen receptor. In preclinical studies, it has shown potent anabolic activity in muscle and bone.

### Receptor Binding Affinity

Receptor	Binding Affinity (Ki)	Reference
Androgen Receptor (AR)	~0.9 - 1 nM	<a href="#">[1]</a> <a href="#">[5]</a>
Progesterone Receptor	> 4,000 nM	<a href="#">[1]</a>
Glucocorticoid Receptor	> 4,000 nM	<a href="#">[1]</a>
Mineralocorticoid Receptor	> 4,000 nM	<a href="#">[1]</a>

### Effects on Lean Body Mass and Hormone Levels in Healthy Young Men

A 21-day clinical trial in healthy young men demonstrated dose-dependent increases in lean body mass and changes in hormone levels.

Dose	Change in Lean Body Mass	Change in Total Testosterone	Change in Free Testosterone	Change in SHBG	Change in HDL Cholesterol	Reference
Placebo	-	-	-	-	-	<a href="#">[11]</a>
0.1 mg/day	Increase	Suppression	Not Significant	Suppression	Suppression	<a href="#">[11]</a>
0.3 mg/day	Increase	Suppression	Not Significant	Suppression	Suppression	<a href="#">[11]</a>
1.0 mg/day	Significant Increase	Significant Suppression	Significant Suppression	Significant Suppression	Significant Suppression	<a href="#">[11]</a>

Note: Hormone and lipid levels returned to baseline after discontinuation of the drug.[\[11\]](#)

## Pharmacokinetics

Pharmacokinetic studies have revealed that LGD-4033 has a long elimination half-life and exhibits dose-proportional pharmacokinetics.

Parameter	Value	Reference
Elimination Half-Life	24 - 36 hours	<a href="#">[1][5]</a>
Accumulation	~3-fold higher levels at day 21 compared to day 1	<a href="#">[1][5]</a>

## Area Under the Curve (AUC) on Day 21

Dose	Mean AUC (ng·day/mL)	Reference
0.1 mg/day	19	<a href="#">[1][5]</a>
0.3 mg/day	85	<a href="#">[1][5]</a>
1.0 mg/day	238	<a href="#">[1][5]</a>

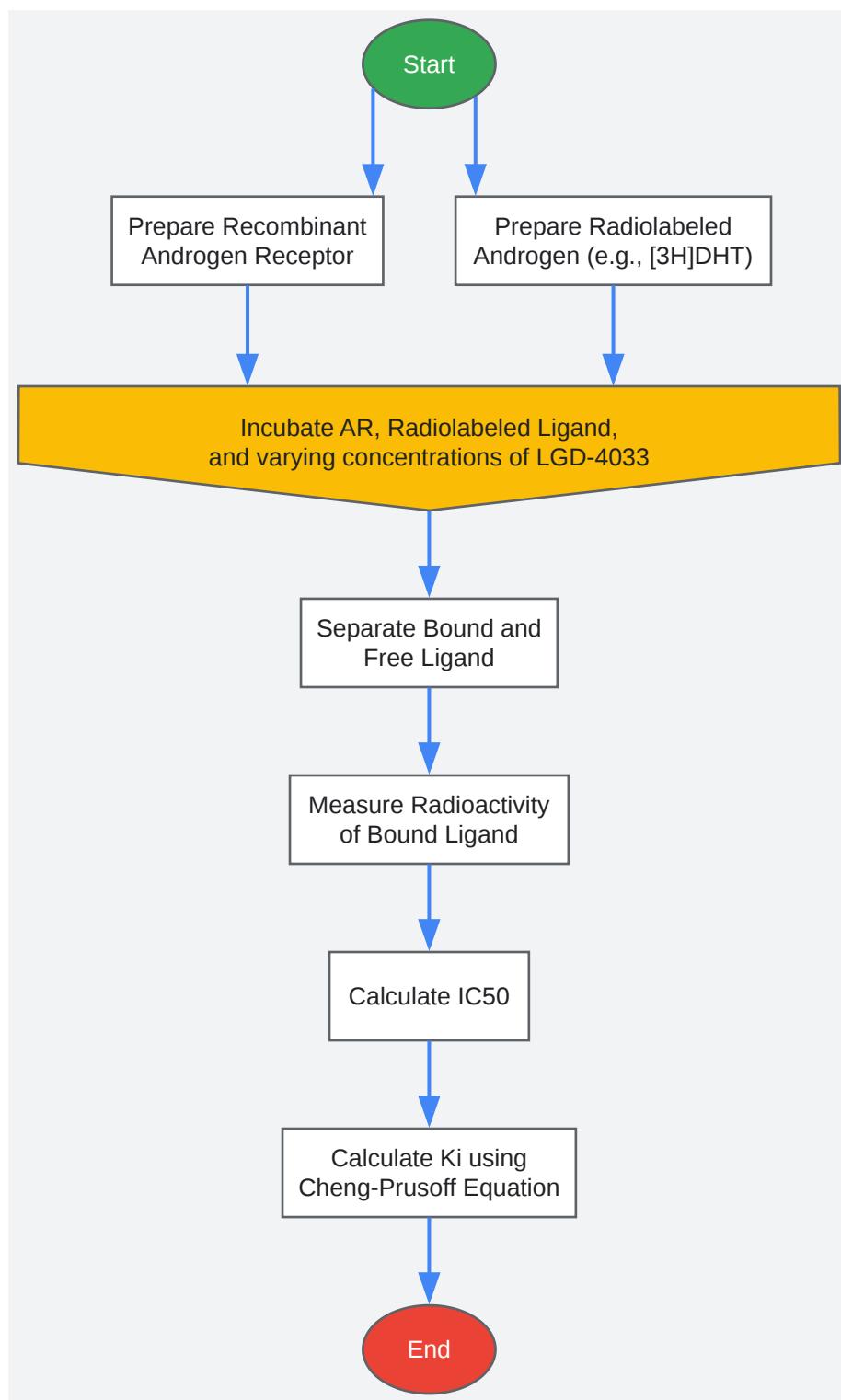
## Experimental Protocols

### Receptor Binding Assay (Competitive Binding Assay)

Objective: To determine the binding affinity ( $K_i$ ) of LGD-4033 for the androgen receptor.

Methodology:

- Recombinant human androgen receptor is expressed and purified.
- A competitive binding assay is performed using a radiolabeled androgen, such as dihydrotestosterone (DHT).
- Increasing concentrations of LGD-4033 are incubated with the androgen receptor and the radiolabeled ligand.
- The amount of bound radiolabeled ligand is measured to determine the concentration of LGD-4033 required to inhibit 50% of the radiolabeled ligand binding (IC<sub>50</sub>).
- The  $K_i$  value is calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.[\[10\]](#)



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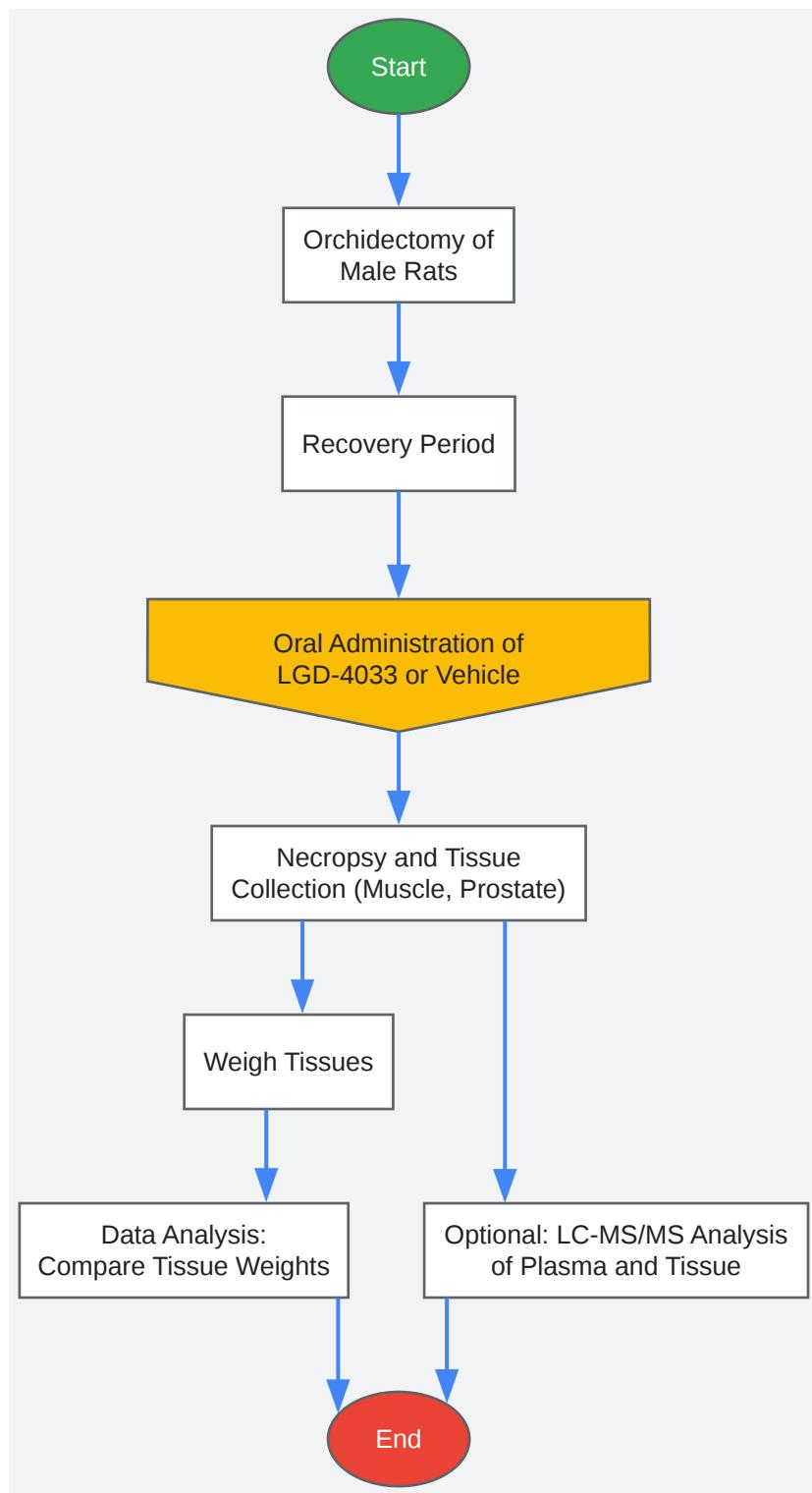
**Caption:** Workflow for Receptor Binding Assay.

## In Vivo Study in Orchidectomized Male Rats

Objective: To assess the tissue-selective anabolic activity of LGD-4033.

Methodology:

- Male rats are surgically castrated (orchidectomized, ORDX) to induce muscle and prostate atrophy.
- After a recovery period, rats are treated with LGD-4033 (administered orally via gavage) or a vehicle control for a specified duration (e.g., 14 days).[10]
- At the end of the treatment period, tissues such as the levator ani muscle (an indicator of anabolic activity) and the ventral prostate are dissected and weighed.[10]
- The tissue weights are compared between the LGD-4033 treated groups and the control group to determine the anabolic and androgenic effects.[10]
- Plasma and tissue concentrations of LGD-4033 can be measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[10]



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**Caption:** Workflow for In Vivo Orchidectomized Rat Study.

## Safety and Tolerability

In a phase I clinical trial involving healthy young men, LGD-4033 was found to be well-tolerated at doses up to 1.0 mg daily for 21 days.[11] There were no drug-related serious adverse events reported, and the frequency of adverse events was similar between the active and placebo groups.[11] No significant changes were observed in hemoglobin, prostate-specific antigen (PSA), aspartate aminotransferase (AST), alanine aminotransferase (ALT), or QT intervals.[11] The primary side effects noted were dose-dependent suppressions of total testosterone, SHBG, and HDL cholesterol, which were reversible upon cessation of the drug.[11]

## Conclusion

LGD-4033 is a potent and selective androgen receptor modulator with a well-defined chemical structure and promising pharmacological properties. Its ability to selectively target the androgen receptor in muscle and bone has been demonstrated in both preclinical and early clinical studies, highlighting its potential as a therapeutic agent for muscle wasting and osteoporosis. The favorable pharmacokinetic profile and demonstrated safety in short-term studies warrant further investigation in longer, larger clinical trials to fully elucidate its efficacy and long-term safety. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development.

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